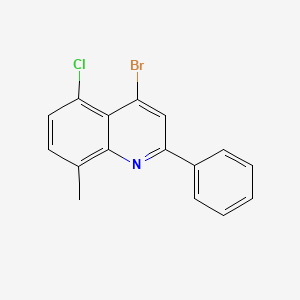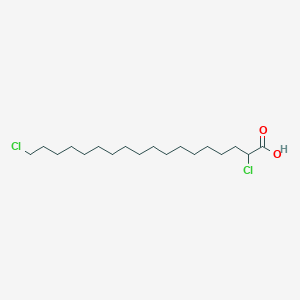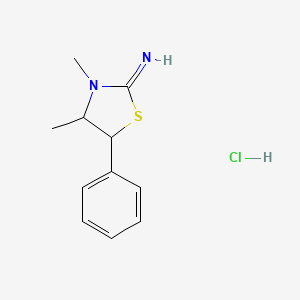
Thiadrine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of thiadrine hydrochloride involves the reaction of thiamine nitrate with hydrochloric acid. The process typically includes heating concentrated hydrochloric acid, cooling, drying, and dehydrating the desorbed hydrogen chloride gas. This gas is then introduced into a methanol solution to obtain a hydrogen chloride-containing acid methanol solution. This solution is added dropwise to a methanol solution of thiamine nitrate, resulting in the formation of this compound after filtering, washing, and drying .
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process ensures high purity and yield, adhering to stringent quality control measures to meet pharmaceutical standards .
化学反応の分析
Types of Reactions
Thiadrine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly sensitive to degradation due to heat, light, alkaline pH, and sulfites .
Common Reagents and Conditions
Oxidation: this compound can be oxidized in the presence of oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: Substitution reactions often involve the replacement of functional groups in the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of thiamine disulfide, while reduction can yield thiamine .
科学的研究の応用
Thiadrine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving vitamin B1 derivatives.
Medicine: It is used to treat thiamine deficiency, beriberi, and Wernicke-Korsakoff syndrome.
Industry: This compound is used in the fortification of food products and as a dietary supplement.
作用機序
Thiadrine hydrochloride functions as a coenzyme in carbohydrate metabolism. It combines with adenosine triphosphate to form thiamine pyrophosphate, which is essential for the decarboxylation of pyruvic acid and alpha-ketoacids to acetaldehyde and carbon dioxide . This process is crucial for energy production and the proper functioning of the nervous system .
類似化合物との比較
Similar Compounds
Thiamine mononitrate: Another derivative of thiamine, used similarly in supplements and food fortification.
Thiamine pyrophosphate: The active form of thiamine in the body, essential for enzyme functions.
Uniqueness
Thiadrine hydrochloride is unique due to its high solubility in water and its stability under acidic conditions, making it suitable for various pharmaceutical and industrial applications .
特性
CAS番号 |
2218-25-9 |
|---|---|
分子式 |
C11H15ClN2S |
分子量 |
242.77 g/mol |
IUPAC名 |
3,4-dimethyl-5-phenyl-1,3-thiazolidin-2-imine;hydrochloride |
InChI |
InChI=1S/C11H14N2S.ClH/c1-8-10(14-11(12)13(8)2)9-6-4-3-5-7-9;/h3-8,10,12H,1-2H3;1H |
InChIキー |
NDTVIKQHNMODBX-UHFFFAOYSA-N |
正規SMILES |
CC1C(SC(=N)N1C)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


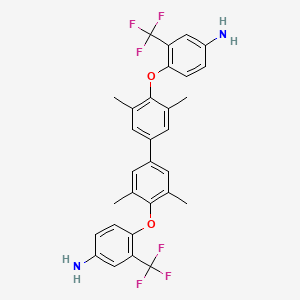
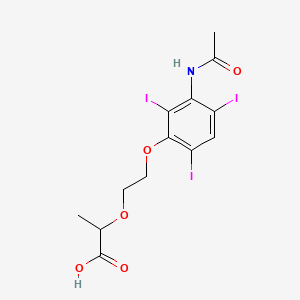
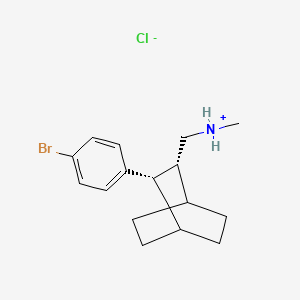
![3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B13759569.png)


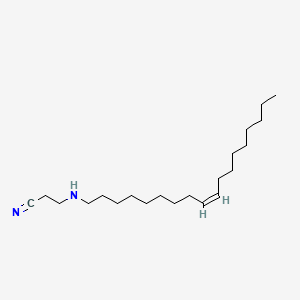
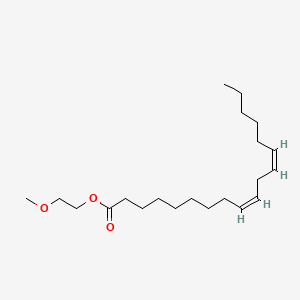


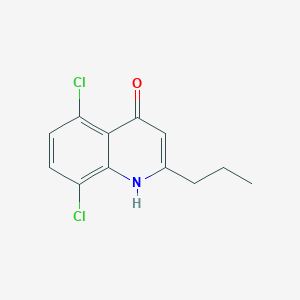
![8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3',5'-cyclic monophosphate sodium salt](/img/structure/B13759625.png)
